molecular formula C27H27N3O4 B12280077 N-[(E)-3-(benzylamino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]-4-tert-butylbenzamide

N-[(E)-3-(benzylamino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]-4-tert-butylbenzamide

Cat. No.: B12280077
M. Wt: 457.5 g/mol
InChI Key: XVLSYRLIMYCNNX-JJIBRWJFSA-N
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Description

N-[(E)-3-(benzylamino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]-4-tert-butylbenzamide is a complex organic compound that features a combination of benzylamino, nitrophenyl, and tert-butylbenzamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-3-(benzylamino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]-4-tert-butylbenzamide typically involves multiple steps:

    Formation of the Benzylamino Group: This can be achieved through the reaction of benzylamine with an appropriate precursor.

    Introduction of the Nitrophenyl Group: This step involves nitration reactions, often using nitric acid and sulfuric acid as reagents.

    Formation of the Enone Structure: This can be done through aldol condensation reactions, where an aldehyde and a ketone react in the presence of a base.

    Final Coupling: The final step involves coupling the intermediate products to form the desired compound, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylamino group.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzyl position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used.

Major Products

    Oxidation: Products may include benzylamine derivatives.

    Reduction: Products may include amine derivatives of the original compound.

    Substitution: Products may include substituted benzyl derivatives.

Scientific Research Applications

N-[(E)-3-(benzylamino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]-4-tert-butylbenzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-[(E)-3-(benzylamino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]-4-tert-butylbenzamide involves its interaction with specific molecular targets. The benzylamino group can interact with enzymes or receptors, while the nitrophenyl group can participate in redox reactions. The enone structure allows for conjugation with other molecules, enhancing its reactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E)-3-(benzylamino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]-4-tert-butylbenzamide is unique due to the presence of the nitrophenyl group, which imparts distinct redox properties. The tert-butyl group also provides steric hindrance, affecting the compound’s reactivity and interactions.

Properties

Molecular Formula

C27H27N3O4

Molecular Weight

457.5 g/mol

IUPAC Name

N-[(E)-3-(benzylamino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]-4-tert-butylbenzamide

InChI

InChI=1S/C27H27N3O4/c1-27(2,3)22-14-12-21(13-15-22)25(31)29-24(17-20-10-7-11-23(16-20)30(33)34)26(32)28-18-19-8-5-4-6-9-19/h4-17H,18H2,1-3H3,(H,28,32)(H,29,31)/b24-17+

InChI Key

XVLSYRLIMYCNNX-JJIBRWJFSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N/C(=C/C2=CC(=CC=C2)[N+](=O)[O-])/C(=O)NCC3=CC=CC=C3

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)NCC3=CC=CC=C3

Origin of Product

United States

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